molecular formula C17H14N6O B5756688 2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No. B5756688
M. Wt: 318.33 g/mol
InChI Key: RGAUAVXLOICMOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for similar compounds often involve multi-step chemical reactions including acylation, cyclocondensation, and substitution reactions. For example, the synthesis of related indole acetamide derivatives has been conducted through cyclocondensation of substituted benzylidene acetohydrazides with thiolactic acid (Saxena et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide" can be characterized using spectroscopic analyses such as MS, FT-IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction studies to determine the three-dimensional structure (Al-Ostoot et al., 2020).

Chemical Reactions and Properties

The chemical behavior, including reactivity and interactions, of compounds like "2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide," can be inferred from related studies. For instance, indole acetamide derivatives have been evaluated for their antioxidant activity, indicating a potential for reactive chemical interactions (Gopi & Dhanaraju, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are typically determined through analytical and crystallographic studies. For example, studies on related molecules have detailed their crystalline structures and the types of hydrogen bonding present, which contribute to their physical state and stability (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, can be evaluated through experimental and computational studies. Research on similar structures has included docking studies to understand molecular interactions and geometry optimization for stability analyses (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-17(8-12-10-18-16-7-2-1-6-15(12)16)20-13-4-3-5-14(9-13)23-11-19-21-22-23/h1-7,9-11,18H,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAUAVXLOICMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

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